molecular formula C14H15N3O2 B14873479 6-methyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

6-methyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B14873479
M. Wt: 257.29 g/mol
InChI Key: FEXZKXKHRNVCHP-UHFFFAOYSA-N
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Description

6-methyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their diverse biological activities and are integral components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization. For instance, the reaction might start with the condensation of a substituted aniline with a diketone, followed by cyclization under acidic or basic conditions to form the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or halogen groups .

Scientific Research Applications

6-methyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it might inhibit inflammatory pathways by interacting with proteins involved in the NF-kB pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrimidine ring with a tetrahydro-pyrrolo moiety makes it a versatile scaffold for drug development .

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

6-methyl-4-(2-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione

InChI

InChI=1S/C14H15N3O2/c1-8-5-3-4-6-9(8)12-11-10(15-14(19)16-12)7-17(2)13(11)18/h3-6,12H,7H2,1-2H3,(H2,15,16,19)

InChI Key

FEXZKXKHRNVCHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CN(C3=O)C)NC(=O)N2

Origin of Product

United States

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